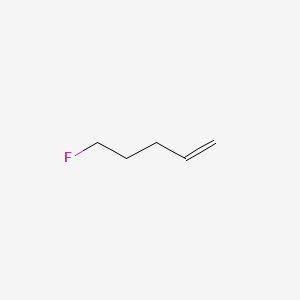1-Pentene, 5-fluoro-
CAS No.: 407-79-4
Cat. No.: VC17985177
Molecular Formula: C5H9F
Molecular Weight: 88.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 407-79-4 |
|---|---|
| Molecular Formula | C5H9F |
| Molecular Weight | 88.12 g/mol |
| IUPAC Name | 5-fluoropent-1-ene |
| Standard InChI | InChI=1S/C5H9F/c1-2-3-4-5-6/h2H,1,3-5H2 |
| Standard InChI Key | VIPRHKFYPRGVOD-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCF |
Introduction
Structural and Molecular Characteristics
Empirical and Structural Formula
5-Fluoro-1-pentene is defined by the empirical formula C₅H₉F (molar mass: 88.1234 g/mol) . Its structural formula, FCH₂CH₂CH₂CH=CH₂, positions the fluorine atom on the terminal methyl group, opposite the double bond between carbons 1 and 2 (Figure 1). This arrangement creates distinct electronic effects: the fluorine’s electronegativity (χ = 4.0) polarizes the C–F bond, while the double bond introduces regions of high electron density amenable to electrophilic attacks.
Table 1: Key Physical Properties of 5-Fluoro-1-pentene
| Property | Value | Source |
|---|---|---|
| Molar Mass | 88.1234 g/mol | |
| Vapor Pressure (61°C) | 745 Torr | |
| LD₅₀ (mice, intraperitoneal) | 5.4 mg/kg |
Synthesis and Industrial Production
Historical Synthesis
The earliest reported synthesis of 5-fluoro-1-pentene appears in a 1957 Journal of the American Chemical Society study, which employed halogen-exchange reactions using precursor alkenes and fluorine-containing reagents . Although detailed protocols remain proprietary, modern methods likely involve:
-
Dehydrohalogenation: Treatment of 1,5-dibromopentane with potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide) to eliminate HBr and form the double bond.
-
Fluorination of Alcohols: Reaction of 4-penten-1-ol with diethylaminosulfur trifluoride (DAST), replacing the hydroxyl group with fluorine.
Industrial Scalability
Industrial production faces challenges due to fluorine’s high reactivity and the need for specialized equipment to handle corrosive byproducts (e.g., HF). Continuous-flow reactors with nickel alloy components are often employed to mitigate these issues, enabling safer large-scale synthesis.
Chemical Reactivity and Applications
Electrophilic Additions
The double bond in 5-fluoro-1-pentene participates in regioselective additions. For example:
-
Hydrohalogenation: Reaction with HCl yields 5-fluoro-2-chloropentane, following Markovnikov’s rule.
-
Epoxidation: Treatment with m-chloroperbenzoic acid (mCPBA) forms an epoxide, which can undergo ring-opening reactions with nucleophiles.
Polymer Chemistry
The compound’s terminal alkene functionality makes it a candidate for polymerization via Ziegler-Natta catalysts. Copolymers incorporating 5-fluoro-1-pentene exhibit enhanced thermal stability and chemical resistance, valuable in coatings and elastomers.
Pharmaceutical Intermediates
Fluorine’s bioisosteric properties have driven interest in 5-fluoro-1-pentene as a building block for antiviral and anticancer agents. For instance, its incorporation into prodrugs improves metabolic stability and membrane permeability .
Biological Activity and Toxicology
Mechanism of Action
In vivo studies indicate that 5-fluoro-1-pentene undergoes metabolic activation by cytochrome P450 enzymes, generating reactive intermediates that alkylate DNA and proteins . This mechanism parallels that of fluorouracil, a known antimetabolite.
Acute Toxicity
The compound’s intraperitoneal LD₅₀ in mice is 5.4 mg/kg , classifying it as highly toxic. Symptoms of exposure include respiratory distress, convulsions, and hepatic necrosis.
Comparative Analysis with Haloalkenes
Fluorine vs. Chlorine/Bromine Analogues
-
Reactivity: The C–F bond’s strength (≈485 kJ/mol) reduces susceptibility to nucleophilic substitution compared to 5-chloro-1-pentene (C–Cl: ≈327 kJ/mol).
-
Thermal Stability: 5-Fluoro-1-pentene decomposes at higher temperatures (>200°C) than its brominated counterpart, which degrades near 150°C .
Environmental and Regulatory Considerations
Environmental Persistence
Fluorinated alkenes are resistant to hydrolytic degradation, leading to bioaccumulation in aquatic ecosystems. Regulatory agencies like the EPA have flagged such compounds for restricted use in industrial applications.
Future Directions
Recent advances in catalytic fluorination (e.g., photoredox catalysis) promise more efficient synthesis routes. Additionally, computational studies using density functional theory (DFT) are elucidating reaction pathways to optimize selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume